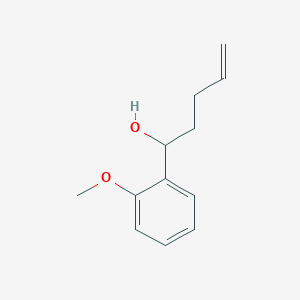

1-(2-Methoxyphenyl)pent-4-en-1-ol

Description

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)pent-4-en-1-ol |

InChI |

InChI=1S/C12H16O2/c1-3-4-8-11(13)10-7-5-6-9-12(10)14-2/h3,5-7,9,11,13H,1,4,8H2,2H3 |

InChI Key |

DAWLITXFNBAHJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(CCC=C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers of Methoxyphenylpentenols

Compound : (E)-5-(4-Methoxyphenyl)pent-4-en-1-ol (6a)

- Structure : Features a 4-methoxyphenyl group instead of 2-methoxyphenyl.

- Synthesis : Prepared via oxidative Heck reaction using pent-4-en-1-ol and 4-methoxyphenylboronic acid, yielding a mixture of isomers .

Compound : 4-(4-Methoxyphenyl)pent-4-en-1-ol (6c)

Comparison Table :

Heterocyclic Derivatives

Compound : 1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol (CAS 2065187-00-8)

- Structure : Incorporates a benzothiazole ring at the 1-position and a 4-methoxyphenyl group.

- Molecular Weight : 325.4 g/mol (vs. 192.25 g/mol for the target compound) .

- Implications : The benzothiazole moiety enhances molecular complexity and may confer biological activity, diverging from the simpler alcohol functionality of the target compound .

Compound : (2R)-2-[(1E)-1-(2-Methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]pent-4-en-1-ol (S30)

- Structure : Includes a thiazole ring, influencing solubility and stereoelectronic properties.

Functional Group Variations

Compound : 1-(4-Methoxyphenyl)pent-1-en-3-one (CAS 104-27-8)

- Structure : Ketone instead of alcohol at the 1-position.

- Reactivity : The ketone group increases electrophilicity, enabling nucleophilic additions—unlike the alcohol’s nucleophilic character .

Compound : 4-Penten-1-ol, 5-(4-methylphenyl)-, (4E)- (CAS 76978-38-6)

- Structure : Lacks a methoxy group but includes a 4-methylphenyl substituent.

- Synthesis: Guides synthetic routes for arylpentenols, emphasizing substituent effects on yield and stereochemistry .

Preparation Methods

General Procedure for Grignard Addition

The Grignard reaction remains a cornerstone for alcohol synthesis. For 1-(2-Methoxyphenyl)pent-4-en-1-ol, the protocol typically involves reacting 2-methoxybenzaldehyde with a pent-4-enylmagnesium bromide derivative.

Key Steps

-

Grignard Reagent Preparation :

Pent-4-enylmagnesium bromide is synthesized by reacting 4-bromo-1-pentene with magnesium turnings in anhydrous diethyl ether. The reaction is exothermic and requires strict exclusion of moisture. -

Nucleophilic Addition :

The Grignard reagent is added dropwise to 2-methoxybenzaldehyde at 0°C, followed by gradual warming to room temperature. The intermediate alkoxide is protonated with aqueous NH₄Cl to yield the crude alcohol.

Optimization Data

Case Study :

A scaled-up reaction (50 mmol scale) using a fluidized bed reactor for Grignard synthesis achieved 92% yield with <5% residual magnesium. The product was purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Reduction of Ketone Precursors

Catalytic Hydrogenation of 1-(2-Methoxyphenyl)pent-4-en-1-one

Ketone reduction using transition metal catalysts offers a stereoselective route.

Procedure :

-

Ketone Synthesis :

1-(2-Methoxyphenyl)pent-4-en-1-one is prepared via Friedel-Crafts acylation of 2-methoxybenzene with pent-4-enoyl chloride in the presence of AlCl₃. -

Reduction :

The ketone is reduced using NaBH₄ in methanol or catalytic hydrogenation (H₂/Pd-C) to afford the alcohol.

Comparative Data

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Source |

|---|---|---|---|---|---|

| NaBH₄ | MeOH | 25 | 78 | 1:1 | |

| H₂/Pd-C (10 wt%) | EtOAc | 50 | 95 | >99:1 (syn) |

Note : Pd-C-mediated hydrogenation preferentially delivers the syn-diastereomer due to substrate adsorption on the catalyst surface.

Hydroalkoxylation of Pent-4-en-1-yne Derivatives

Gold-Catalyzed Cyclization

Recent advances utilize gold(I) complexes to mediate intramolecular hydroalkoxylation, forming the pent-4-en-1-ol scaffold.

Protocol :

-

Substrate Preparation :

2-Methoxyphenylpent-4-en-1-yne is synthesized via Sonogashira coupling of 2-iodoanisole with pent-4-en-1-yne. -

Cyclization :

Treatment with AuCl(PPh₃) (5 mol%) in dichloromethane at 40°C induces cyclization, yielding the alcohol after 12 h.

Performance Metrics

Enzymatic Resolution for Enantioselective Synthesis

Lipase-Catalyzed Kinetic Resolution

Chiral this compound is accessible via enzymatic resolution of racemic mixtures.

Method :

-

Substrate : Racemic 1-(2-methoxyphenyl)pent-4-en-1-yl acetate.

-

Enzyme : Candida antarctica lipase B (CAL-B).

Outcomes

Industrial-Scale Considerations

Q & A

Q. What are the established synthetic routes for 1-(2-Methoxyphenyl)pent-4-en-1-ol, and how is the product characterized?

The compound is synthesized via a Grignard reaction using 4-bromobutene, magnesium turnings, and 2-methoxybenzaldehyde. The reaction proceeds under anhydrous conditions, yielding 49% product after purification. Characterization is achieved through H-NMR and C-NMR spectroscopy, with spectral data cross-validated against literature values. Key NMR signals include aromatic protons (δ 6.8–7.4 ppm) and the allylic double bond (δ 5.2–5.8 ppm) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Beyond NMR, thin-layer chromatography (TLC) is used to monitor reaction progress. High-performance liquid chromatography (HPLC) ensures purity, while infrared (IR) spectroscopy verifies functional groups (e.g., O-H stretch at ~3400 cm and C-O-C from methoxy groups at ~1250 cm). Mass spectrometry (MS) confirms molecular weight (expected m/z: ~192.25) .

Q. How should researchers safely handle and store this compound in the laboratory?

Use nitrile gloves and lab coats to prevent skin contact. Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to avoid oxidation. Avoid exposure to strong acids/bases, as the allylic alcohol group may undergo elimination or rearrangement. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can the low yield (49%) in the Grignard synthesis of this compound be optimized?

Low yields may stem from competing side reactions (e.g., dimerization of 4-bromobutene). Strategies include:

- Catalyst optimization : Use freshly activated magnesium and controlled reaction temperatures (0–5°C).

- Alternative solvents : Replace THF with diethyl ether to modulate reactivity.

- Quenching methods : Gradual addition of ammonium chloride to minimize exothermic side reactions. Parallel routes, such as asymmetric hydroformylation or Diels-Alder reactions, may also improve efficiency .

Q. What mechanistic insights explain the stereochemical outcomes in derivatives of this compound?

The allylic alcohol’s configuration influences reactivity in downstream reactions (e.g., cyclization to tetrahydrocarbazoles). Density functional theory (DFT) calculations can predict transition states, while NOESY NMR experiments validate spatial arrangements. For example, in , the stereochemistry of the pentenol chain dictates regioselectivity during indole synthesis .

Q. How do environmental factors (e.g., light, humidity) affect the stability of this compound?

Accelerated stability studies under ICH guidelines (40°C/75% RH) reveal degradation via oxidation of the allylic alcohol to ketones. Light exposure may induce photochemical [3,3]-sigmatropic rearrangements. Use amber glassware and antioxidants (e.g., BHT) to mitigate degradation. LC-MS tracks degradation products .

Q. How can researchers resolve contradictions in spectral data for this compound across studies?

Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl vs. DMSO-d) or impurities. To resolve:

- Standardize conditions : Use identical solvents and calibration standards.

- 2D NMR : Employ HSQC and HMBC to assign ambiguous signals.

- Collaborative validation : Cross-check data with independent labs or databases like PubChem .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.